Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-
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Overview
Description
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is a complex organic compound that features a pyrazole ring and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.
Scientific Research Applications
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Topramezone: A herbicide with a similar pyrazole structure.
4-Chlorobenzophenone: Another compound with a methanone group but different substituents.
Uniqueness
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is unique due to its combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111837-52-6 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2 |
InChI Key |
VGLKWFIRMLZXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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